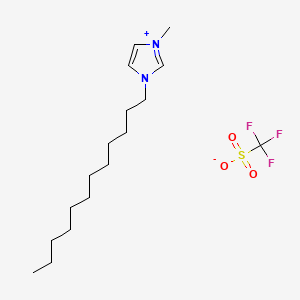
1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate
Descripción general
Descripción
“1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate” is a type of ionic liquid . Its molecular formula is C18H31F6N3O4S2 and it has a molecular weight of 531.57 . It appears as a colorless to brown clear liquid .
Physical And Chemical Properties Analysis
“1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate” is a liquid at 20°C . It has a specific gravity of 1.25 and a refractive index of 1.44 . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .Aplicaciones Científicas De Investigación
Medicine
In the medical field, 1-Dodecyl-3-methylimidazolium triflate has been explored for its antimicrobial properties. It has shown effectiveness against a range of bacteria and fungi, making it a potential candidate for use as a low-toxicity biocide . Its ability to bind to human serum albumin (HSA) suggests it could affect protein structures, which may have implications for drug delivery systems .
Energy Storage
This compound is being studied for its use in energy storage systems. Its ionic liquid form can serve as an electrolyte in electrochemical double-layer capacitors (EDLCs), which are devices that store energy through the separation of charge in an electric field . The unique properties of ionic liquids like 1-Dodecyl-3-methylimidazolium triflate could lead to advancements in energy storage technology.
Environmental Science
1-Dodecyl-3-methylimidazolium triflate: is recognized for its environmental applications, particularly in reducing the viscosity of heavy oils. This property is beneficial for oil recovery and transport processes. Moreover, due to its low vapor pressure and high thermal stability, it is considered environmentally friendly .
Materials Science
In materials science, this compound is utilized for its surface-active properties. It can be used to create amphiphilic structures that have applications in the development of new materials with unique properties, such as enhanced conductivity or tailored surface tension .
Nanotechnology
The applications of 1-Dodecyl-3-methylimidazolium triflate in nanotechnology include its use in the synthesis of nanomaterials. Its properties as an ionic liquid can be leveraged to control the size and shape of nanoparticles, which is crucial for the fabrication of nanodevices and nanoscale materials .
Analytical Chemistry
In analytical chemistry, 1-Dodecyl-3-methylimidazolium triflate is used as a phase transfer media and in electropolishing processes. Its ability to dissolve various metal salts makes it useful in metal plating and reprocessing .
Synthesis
This compound plays a role in synthesis, particularly in the preparation of other ionic liquids and as a catalyst in organic reactions. Its reactivity with sodium triflate to form new compounds is an example of its versatility in synthetic applications .
Catalysis
Finally, in catalysis, 1-Dodecyl-3-methylimidazolium triflate is used to accelerate reaction rates in nucleophilic substitutions. The choice of anion in its structure can significantly affect the outcome of reactions, demonstrating its potential as a micellar catalyst .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
1-Dodecyl-3-methylimidazolium triflate, also known as DTXSID9049299 or 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate, is a type of long-chain imidazolium-based ionic liquid . It has been evaluated for its antimicrobial properties against a wide range of bacteria and fungi . The primary targets of this compound are these microbial organisms.
Mode of Action
It is known that the compound interacts with its targets (microbial organisms) and induces significant antibacterial and antifungal activity . The compound’s interaction with human serum albumin (HSA) has been investigated, suggesting that it could induce protein unfolding and changes in the secondary structure of HSA .
Biochemical Pathways
The compound’s ability to induce changes in the secondary structure of hsa suggests that it may interfere with protein-related biochemical pathways .
Result of Action
The primary result of the action of 1-Dodecyl-3-methylimidazolium triflate is its significant antibacterial and antifungal activity . This suggests that the compound could potentially be used as an antimicrobial agent.
Propiedades
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;2-1(3,4)8(5,6)7/h14-16H,3-13H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNWMNCQEJIOHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049299 | |
| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
CAS RN |
404001-52-1 | |
| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Dodecyl-3-methylimidazolium trifluoromethylsulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4FK8825Z8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)


![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)


![4-Ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride](/img/structure/B1603011.png)